(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone
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Overview
Description
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone, commonly known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPM belongs to the class of piperazine derivatives and has shown promising results in various studies for its ability to modulate several biological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that compounds containing morpholino, pyridazinone, and piperazine groups have been synthesized for various applications, including the study of their chemical reactions and potential as precursors for further chemical synthesis. For example, a study by R. Zaki et al. (2014) explored the synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, demonstrating the versatility of these compounds in synthesizing a wide range of heterocycles (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).
Potential Therapeutic Applications
Compounds similar to (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone have been investigated for their potential therapeutic applications. For instance, the synthesis of [11C]HG-10-102-01 as a PET agent for imaging of LRRK2 enzyme in Parkinson's disease highlights the role of such compounds in developing diagnostic tools for neurological disorders (Min Wang et al., 2017).
Structural and Activity Analysis
Another aspect of research involves the structural analysis and activity evaluation of related compounds. S. Prasad et al. (2018) synthesized and characterized a novel bioactive heterocycle, demonstrating antiproliferative activity and providing insights into the compound's molecular structure through X-ray diffraction studies (S. Prasad et al., 2018).
Antimicrobial and Antitumor Activities
Research has also extended into the antimicrobial and antitumor activities of compounds with similar functional groups. For example, B. Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds with morpholino and piperazine moieties, demonstrating promising antimicrobial activity (B. Sathe et al., 2011). Additionally, Zhi-hua Tang and W. Fu (2018) reported on the synthesis and antitumor activity of a 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showing distinct inhibition on cancer cell lines (Zhi-hua Tang & W. Fu, 2018).
Mechanism of Action
Target of Action
The primary target of the compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone is the enzyme monoacylglycerol lipase (MAGL) . MAGL is an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from breaking down its substrate, monoacylglycerol . This results in an increase in the levels of monoacylglycerol in the body .
Biochemical Pathways
The inhibition of MAGL by (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone affects the endocannabinoid system . This system is constituted by the cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids, and biosynthetic and degrading enzymes involved in the production and transformation of the endocannabinoids . The inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which can activate the cannabinoid receptors .
Result of Action
The action of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone results in an increase in the levels of 2-AG, leading to the activation of the cannabinoid receptors . This can have various effects at the molecular and cellular level, depending on the tissue and the specific effects of cannabinoid receptor activation. For example, in the nervous system, this could result in reduced pain and inflammation .
properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c26-19(15-3-1-2-4-16(15)25(27)28)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-29-14-12-23/h1-6H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAFHQNUALXLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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